molecular formula C11H10ClNO4S B8252593 4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride

4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride

Cat. No.: B8252593
M. Wt: 287.72 g/mol
InChI Key: PWLNTYMRWSZKHW-UHFFFAOYSA-N
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Description

4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride is a chemical compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a pyridine ring attached to a benzenesulfonic acid moiety through an ether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonic acid with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and benzene derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

4-Pyridin-3-yloxybenzenesulfonic acid;hydrochloride can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.

    Benzenesulfonic acid derivatives: These compounds contain the benzenesulfonic acid moiety and may exhibit similar reactivity.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties that are not observed in its individual components.

Properties

IUPAC Name

4-pyridin-3-yloxybenzenesulfonic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S.ClH/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10;/h1-8H,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLNTYMRWSZKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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